molecular formula C10H9NS B1391984 2-Methyl-5-(3-thienyl)pyridine CAS No. 1187170-07-5

2-Methyl-5-(3-thienyl)pyridine

Cat. No. B1391984
M. Wt: 175.25 g/mol
InChI Key: RHDVNMOVUHKSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates . It is also known as Chattopadhyay’s PYT Ligand .


Synthesis Analysis

One method for synthesizing 2-methylpyridines involves the α-methylation of substituted pyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(3-thienyl)pyridine is C10H9NS . It has a molecular weight of 175.25 .


Chemical Reactions Analysis

2-Methyl-5-(3-thienyl)pyridine is a ligand for the Ir-catalyzed directed C (sp 2)-H and C (sp 3)-H borylation of a diverse set of aryl, heteroaryl, and alkyl substrates .


Physical And Chemical Properties Analysis

2-Methyl-5-(3-thienyl)pyridine is a powder with a melting point of 45-47 °C . It is stored at a temperature of -20°C .

Scientific Research Applications

Luminescence Properties in Platinum Complexes

  • Research on cyclometallated platinum complexes using derivatives of 2-(2-thienyl)pyridine, including 2-Methyl-5-(3-thienyl)pyridine, has revealed significant insights into their luminescence properties. These platinum complexes exhibit luminescent behavior, useful in photophysical applications (Kozhevnikov et al., 2009).

Electropolymerization Applications

  • The compound has been involved in the synthesis and electropolymerization of 3,5-dithienylpyridines. These activities are critical in developing new electrochromic polymers, which are essential in various electronic and optical applications (Krompiec et al., 2008).

Photophysical Characterization

  • Studies have been conducted on the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, including those similar to 2-Methyl-5-(3-thienyl)pyridine, highlighting their potential in antitumor applications. These compounds exhibit notable fluorescence in different mediums, which could be leveraged in medical imaging and drug delivery (Carvalho et al., 2013).

Synthesis of Disperse Dyes

  • The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives, which can be linked to the family of compounds like 2-Methyl-5-(3-thienyl)pyridine, has been explored for their application as disperse dyes in textile industries. These derivatives show promising characteristics for polyester fiber dyeing (Ho, 2005).

Catalysis in Organic Synthesis

  • The molecule has been referenced in studies related to the catalysis of organic reactions. For instance, the influence of thienyl groups on the oligomerization of ethylene by cobalt(II) catalysis has been examined, underscoring the role of such compounds in catalytic processes (Bianchini et al., 2007).

Safety And Hazards

2-Methyl-5-(3-thienyl)pyridine is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

2-Methyl-5-(3-thienyl)pyridine has been used in a medicinal chemistry project to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines . It is a valuable chemical product that has been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

properties

IUPAC Name

2-methyl-5-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-2-3-9(6-11-8)10-4-5-12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDVNMOVUHKSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(3-thienyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(3-thienyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(3-thienyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Methyl-5-(3-thienyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Methyl-5-(3-thienyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Methyl-5-(3-thienyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Methyl-5-(3-thienyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.